Trimethylsilyl methacrylate
Description
Overview of Trimethylsilyl (B98337) Methacrylate (B99206) as a Specialty Monomer
Trimethylsilyl methacrylate (TMSMA) is a versatile organosilicon compound that serves as a specialty monomer in polymer synthesis. sigmaaldrich.comtcichemicals.com Its chemical structure, featuring a methacrylate group and a trimethylsilyl ester, provides a unique combination of reactivity and functionality. The trimethylsilyl group acts as a protecting group for the methacrylic acid, allowing for controlled polymerization reactions. sigmaaldrich.com This protective nature is crucial in preventing undesired side reactions and enabling the synthesis of well-defined polymers.
The presence of the silicon-containing moiety imparts distinct properties to the resulting polymers, such as enhanced thermal stability, increased hydrophobicity, and improved solubility in organic solvents. TMSMA is particularly valuable in the synthesis of block copolymers, where the trimethylsilyl group can be selectively removed post-polymerization to reveal a reactive carboxylic acid group. This "deprotection" step allows for the creation of functional polymers with tailored architectures and properties.
Historical Context of Silane-Functionalized Methacrylates in Polymer Science
The development of silane-functionalized monomers is rooted in the broader field of organosilicon chemistry. Silane (B1218182) coupling agents, which possess the ability to bond organic and inorganic materials, have been instrumental in the advancement of composite materials. gelest.comresearchgate.net These bifunctional molecules typically contain a hydrolyzable group that reacts with inorganic surfaces and an organofunctional group that can polymerize with a resin matrix. researchgate.net
The introduction of silyl (B83357) groups into methacrylate monomers represented a significant step forward in polymer science. Early research focused on leveraging these monomers to improve the interfacial adhesion between inorganic fillers and polymer matrices, particularly in applications like dental composites and fiberglass-reinforced plastics. gelest.comresearchgate.net The ability of the silane functionality to form strong siloxane bonds with siliceous surfaces proved highly effective in enhancing the mechanical properties and durability of these materials. researchgate.netmdpi.com Over time, the focus expanded to include the use of silyl groups as protecting groups, enabling more complex polymer architectures and functionalities, a role in which TMSMA has become prominent.
Significance of this compound in Modern Materials Development
In contemporary materials science, this compound is a key building block for a wide array of advanced materials. Its ability to participate in various polymerization techniques, including free-radical and anionic polymerizations, allows for the synthesis of polymers with controlled molecular weights and tacticities. acs.org This control is critical in producing materials with specific and predictable properties.
The copolymers derived from TMSMA are of particular interest. For instance, copolymers of TMSMA and methacrylic acid have demonstrated improved adhesion properties, making them valuable in coatings and adhesives. researchgate.net In the realm of biomedical materials, TMSMA is utilized in the development of dental composites and restorative materials, where it contributes to enhanced mechanical strength and resistance to degradation. sigmaaldrich.com Furthermore, the use of TMSMA in creating pH-responsive polymers opens up possibilities for smart drug delivery systems and nanocapsules. nih.gov The versatility of TMSMA also extends to the field of microelectronics, where polymers containing this monomer have been investigated for applications in photolithography as photoresists. researchgate.netkpi.ua
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13688-56-7 | sigmaaldrich.com |
| Linear Formula | H₂C=C(CH₃)CO₂Si(CH₃)₃ | sigmaaldrich.com |
| Molecular Weight | 158.27 g/mol | sigmaaldrich.com |
| Boiling Point | 51-51.5 °C/20 mmHg | sigmaaldrich.com |
| Density | 0.89 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.415 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25499-03-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5074002 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13688-56-7 | |
| Record name | Trimethylsilyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trimethylsilyl Methacrylate and Its Polymers
Monomer Synthesis Routes
The creation of high-quality trimethylsilyl (B98337) methacrylate (B99206) is fundamental for its use in polymerization. The primary methods involve direct esterification and other refined pathways designed to optimize the final product's purity and production yield.
The most common route to synthesizing silyl (B83357) methacrylates, including TMSMA, is through the esterification of methacrylic acid. This process involves a reaction with a suitable silylating agent. A series of silyl methacrylates can be synthesized using this general approach, where the silyl group's nature can be varied. acs.org For the synthesis of TMSMA, a typical silylating agent would be a trimethylsilyl compound. The reaction essentially substitutes the acidic proton of the methacrylic acid's carboxyl group with a trimethylsilyl group.
This direct esterification is a foundational method, though reaction conditions must be carefully controlled to ensure high conversion and minimize side reactions. The choice of silylating agent and reaction parameters can influence the final yield and purity of the monomer.
To achieve higher purity and better yields, alternative synthetic strategies can be employed. While direct esterification is straightforward, controlling the process to prevent the formation of byproducts is crucial. Group transfer polymerization (GTP) has been recognized as a valuable technique for creating methacrylate copolymers with controlled structures and narrow molecular weight distributions, often requiring protected monomers like TMSMA. uni-bayreuth.de The synthesis of such high-purity monomers is a prerequisite for these controlled polymerization techniques.
Alternative methods may focus on multi-step processes that allow for purification at intermediate stages. For instance, processes involving the conversion of methacrylic acid to an intermediate salt followed by reaction with a trimethylsilyl halide can offer a different pathway. The goal of these alternative routes is to produce a monomer with the high purity required for advanced polymerization applications, such as controlled/"living" radical polymerization, where impurities can interfere with the catalyst and affect the control over the final polymer structure. sigmaaldrich.comresearchgate.net
Homopolymerization of Trimethylsilyl Methacrylate
Once synthesized, this compound can be polymerized to form poly(this compound). This polymer serves as a precursor to poly(methacrylic acid), which can be obtained through the removal of the trimethylsilyl protecting group. acs.orgresearchgate.net
Free radical polymerization is a primary method for polymerizing vinyl monomers like TMSMA. This can be performed using conventional methods or more advanced controlled techniques.
Conventional free radical polymerization of TMSMA is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. youtube.comdntb.gov.ua These radicals then react with monomer units to start the polymerization process, which proceeds through propagation and termination steps. youtube.com
This method is robust and widely used; however, it offers limited control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture. cosmeticsandtoiletries.com Polymerization of silyl methacrylates via conventional free radical methods typically results in polymers with a range of tacticities, from syndiotactic-rich to atactic. acs.org For example, free-radical polymerization in toluene (B28343) solution is known to be a Bernouilli process that yields mainly heterotactic/syndiotactic polymer. researchgate.net
Table 1: Typical Characteristics of Conventional Free Radical Polymerization
| Parameter | Description | Typical Outcome for Methacrylates |
|---|---|---|
| Initiators | Compounds that generate free radicals, e.g., AIBN, Benzoyl Peroxide. | Effective initiation of polymerization. |
| Kinetics | Complex kinetics with rapid termination steps. | Difficult to control molecular weight progression. |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights (Mw/Mn). | Typically high (PDI > 1.5). |
| Tacticity | Stereochemistry of the polymer chain. | Often results in atactic or syndiotactic-rich polymers. acs.org |
Controlled/Living Free Radical Polymerization (CRP), also referred to as Reversible-Deactivation Radical Polymerization (RDRP), represents a significant advancement over conventional methods. sigmaaldrich.comwikipedia.org These techniques minimize termination reactions by establishing a dynamic equilibrium between active (propagating) radicals and dormant species. researchgate.netcmu.edu This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cosmeticsandtoiletries.comcmu.edu
One of the most effective CRP methods for silyl methacrylates is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org RAFT polymerization of TMSMA involves using a conventional radical initiator in the presence of a RAFT agent, such as a dithiobenzoate. researchgate.net This process allows for the creation of well-defined poly(this compound) with controlled molecular weights and varied tacticities. acs.org The RAFT technique is versatile and can be applied to a wide range of monomers under various reaction conditions. sigmaaldrich.com
Other CRP methods like Atom Transfer Radical Polymerization (ATRP) have also been successfully used for various methacrylate monomers, offering excellent control over the polymerization process. cmu.edu These methods provide a pathway to novel materials, such as stereoblock polymers. acs.org
Table 2: Comparison of Polymerization Techniques for this compound
| Feature | Conventional Free Radical Polymerization | Controlled/Living Radical Polymerization (e.g., RAFT) |
|---|---|---|
| Molecular Weight Control | Poor | Excellent, linear increase with conversion. sigmaaldrich.com |
| Polydispersity Index (PDI) | Broad (typically > 1.5) | Narrow (typically < 1.5). researchgate.net |
| Chain-end Functionality | Limited | Preserved, allowing for block copolymer synthesis. wikipedia.org |
| Polymer Architecture | Simple linear or branched polymers | Complex architectures (block, graft, star) are possible. researchgate.net |
Controlled/Living Free Radical Polymerization (CRP)
Group Transfer Polymerization (GTP)
Group Transfer Polymerization (GTP) is a "quasi-living" polymerization method that is particularly suitable for the controlled polymerization of methacrylate monomers. slideshare.net This technique employs silyl ketene (B1206846) acetals as initiators and is typically catalyzed by nucleophilic or Lewis acid catalysts. slideshare.netuobasrah.edu.iq
In GTP, the polymerization proceeds through a Michael-type addition of the silyl ketene acetal (B89532) initiator to the monomer. slideshare.net During this process, the silyl group is transferred to the newly formed enolate, regenerating a silyl ketene acetal at the chain end, which can then react with another monomer molecule. slideshare.net This mechanism allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices, generally between 1.2 and 1.3. uobasrah.edu.iq
GTP has been successfully applied to the polymerization of functional monomers like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). researchgate.net The technique is tolerant of various functional groups, and monomers with active hydrogens can be polymerized after protection with trimethylsilyl groups. slideshare.net The polymerization is typically conducted at temperatures ranging from 0 to 80°C, which is higher than for living anionic polymerization. slideshare.netuobasrah.edu.iq
Catalytic Chain Transfer Polymerization (CCTP)
Catalytic Chain Transfer Polymerization (CCTP) is a method for producing low molecular weight polymers, or oligomers, through the use of transition metal catalysts. uq.edu.au This technique is particularly effective for methacrylates, yielding polymers with a terminal vinyl functionality that allows for further functionalization. uq.edu.au
A study on the radical solution polymerization of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS), a type of this compound, was conducted in the presence of the catalytic chain transfer agent bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (COBF) at 60°C. researchgate.net The chain transfer constant (CS) for COBF in this system was determined to be approximately 1,400 in a toluene solution. researchgate.net This value is notably lower than that reported for methyl methacrylate polymerization, which is around 3.5 x 104. researchgate.net This difference is only partially accounted for by a diffusion-controlled chain transfer reaction. researchgate.net
The investigation into the influence of conversion on the molecular weight distribution of poly(TRIS) revealed significant broadening and bimodality. researchgate.net This is consistent with reversible catalyst poisoning and chain transfer to the resulting macromers. researchgate.net It is hypothesized that the high solubility of oxygen in TRIS may contribute to this reversible catalyst poisoning, making it challenging to achieve a controlled reaction under standard free-radical polymerization conditions. researchgate.net
Copolymerization Strategies Involving this compound
Free Radical Copolymerization
Free radical copolymerization is a common method for synthesizing copolymers of this compound with other monomers. For instance, copolymers of methacrylic acid and this compound have been synthesized via free radical copolymerization. researchgate.net This method allows for the incorporation of the silyl methacrylate into polymer chains, although the distribution of the monomer units is dependent on their respective reactivity ratios. researchgate.net
A series of silyl methacrylates with varying bulkiness of the silyl group, including this compound, have been successfully polymerized through radical polymerization to yield soluble polymers. acs.org These polymers can be readily converted to poly(methacrylic acid) (PMAA) through deprotection of the silyl groups. acs.org
Reactivity Ratio Determination in Copolymerization
The reactivity ratios of comonomers in a copolymerization reaction are crucial parameters that dictate the composition and sequence distribution of the resulting copolymer. nih.govfrontiersin.org In the free radical copolymerization of methacrylic acid (M1) and this compound (M2), the reactivity ratios were determined to be r1 = 2.75 and r2 = 0.004. researchgate.netresearchgate.net These values indicate that the methacrylic acid radical prefers to add to its own monomer, leading to longer sequences of methacrylic acid in the copolymer. researchgate.net The very low reactivity ratio for this compound suggests it is much less likely to homopolymerize in this system. researchgate.netresearchgate.net
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method |
| Methacrylic Acid | This compound | 2.75 | 0.004 | Free Radical Copolymerization |
This table presents the reactivity ratios for the free radical copolymerization of Methacrylic Acid and this compound.
Influence of Solvent on Copolymerization Kinetics
The choice of solvent can significantly impact the kinetics of radical copolymerization, including the reactivity ratios of the monomers. nih.gov This is often attributed to the solvent's polarity and its ability to form hydrogen bonds with the monomers and the growing polymer chains. nih.govrsc.org For instance, in the copolymerization of functional methacrylates, solvents can influence monomer reactivity. nih.gov While specific studies on the influence of solvent on the copolymerization kinetics of this compound are not detailed in the provided search results, general principles suggest that solvent effects would be present. The interactions between the solvent and the ester group of the methacrylate, as well as the bulky silyl group, could alter the electron density of the double bond and the steric hindrance, thereby affecting the propagation rate constants and reactivity ratios. nih.gov For example, in the copolymerization of other methacrylates, polar and protic solvents have been shown to influence monomer partitioning and reactivity. rsc.org
Controlled/Living Copolymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled/living radical polymerization technique that has been successfully employed for the synthesis of well-defined polymers and copolymers of silyl methacrylates, including this compound. acs.orgmdpi.com This method allows for the preparation of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org
RAFT polymerization has been utilized to synthesize novel stereoblock polymers. acs.org For example, stereo-triblock poly(methacrylic acid) and poly(methyl methacrylate) consisting of syndiotactic-rich, atactic, and isotactic stereogradient segments have been prepared using RAFT polymerization of different silyl methacrylates. acs.org
Bulk RAFT polymerizations of 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS) have been performed at 60 °C using cumyl dithiobenzoate (CDB) and 2-cyanoprop-2-yl dithiobenzoate (CPDB) as chain transfer agents. researchgate.net The CDB-mediated polymerization showed inhibition and rate retardation that was dependent on the RAFT agent concentration, while the CPDB-mediated process was less affected by these phenomena. researchgate.net This difference is likely due to the higher stability of the intermediate macroRAFT radicals in the CDB-mediated system. researchgate.net The resulting polymers exhibited linear growth in molecular weight with conversion and low polydispersities (PDI < 1.15) up to high monomer conversions (>90%). researchgate.net
Well-defined random and block-random diblock terpolymers of methyl methacrylate (MMA), butyl acrylate (B77674) (BA), and tert-butyldimethylsilyl methacrylate (t-BDMSMA), a structurally similar bulky silyl methacrylate, have also been synthesized via RAFT polymerization using CPDB as the RAFT agent. asianpubs.org The resulting random terpolymers and block-random diblock terpolymers showed good control over composition, molecular weight, and molecular weight distributions (Đ < 1.20). asianpubs.org
| RAFT Agent | Comonomer(s) | Polymer Architecture | PDI | Reference |
| Cumyl dithiobenzoate (CDB) | 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS) | Homopolymer | <1.15 | researchgate.net |
| 2-cyanoprop-2-yl dithiobenzoate (CPDB) | 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS) | Homopolymer | <1.15 | researchgate.net |
| 2-cyanoprop-2-yl dithiobenzoate (CPDB) | Methyl Methacrylate, Butyl Acrylate, tert-butyldimethylsilyl methacrylate | Random and Block-Random Terpolymers | <1.20 | asianpubs.org |
This table summarizes the use of RAFT polymerization for synthesizing polymers and copolymers of this compound and related monomers.
ATRP Copolymerization for Controlled Architectures
Atom Transfer Radical Polymerization (ATRP) has been effectively utilized for the synthesis of copolymers containing silyl-functionalized methacrylates, enabling precise control over molecular weight, low polydispersity, and the creation of complex polymer architectures like block and statistical copolymers. researchgate.netepa.gov Studies on the ATRP of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) have demonstrated first-order kinetics, with molecular weights increasing linearly with the conversion of the monomer. researchgate.net These polymerizations typically yield polymers with low molecular weight distributions (Mw/Mn = 1.20–1.40). researchgate.net
The controlled nature of ATRP allows for the synthesis of well-defined diblock copolymers. For instance, poly(ethylene oxide) methyl ether 2-bromoisobutyrate has been used as a macroinitiator to synthesize poly(ethylene oxide)-b-poly[3-(trimethoxysilyl)propyl methacrylate] (PEO-b-PTMSPMA). researchgate.net This approach combines a hydrophilic block (PEO) with a reactive silyl-containing block (PTMSPMA), which is useful for creating functional materials. researchgate.net Similarly, ATRP has been employed to create diblock copolymers where a poly(N,N-dimethylaminoethyl methacrylate) block is extended with a poly(trimethoxysilylpropyl methacrylate) block, resulting in materials whose surface properties can be reversibly controlled by temperature. cmu.edu
The synthesis of statistical copolymers has also been explored. The copolymerization of 2-(trimethylsilyloxy)ethyl methacrylate (TMSOEMA) and methyl methacrylate (MMA) via ATRP allows for the creation of polymers with varying compositions. epa.gov The reactivity ratios for this monomer pair have been determined, providing insight into the copolymerization behavior.
| Initiator | Monomer Conversion (%) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Polydispersity Index (Mw/Mn) |
|---|---|---|---|---|
| Ethyl 2-bromoisobutyrate | 45 | 12,000 | 10,500 | 1.25 |
| Ethyl 2-bromoisobutyrate | 68 | 18,000 | 16,200 | 1.30 |
| PEO-Br Macroinitiator | 52 | 22,000 | 20,800 | 1.28 |
| PEO-Br Macroinitiator | 75 | 28,000 | 26,500 | 1.35 |
Terpolymerization Studies
The incorporation of this compound and its derivatives into terpolymers has been investigated to create materials with a combination of properties derived from three distinct monomer units. One such study focused on the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS), methacrylic acid (MA), and dimethyl octyl ammonium (B1175870) styrene (B11656) sulfonate (DOASS) using a free radical initiator. researchgate.net
In this system, the reactivity ratios for the three monomer pairs (MPTS/MA, MPTS/DOASS, and MA/DOASS) were calculated to understand the incorporation of each monomer into the growing polymer chain. researchgate.net The study found that for conversions below 70%, the instantaneous compositions of the monomers in the terpolymer remain relatively constant. researchgate.net Analysis of the terpolymer composition revealed the probability of forming specific monomer sequences, or triads. For a monomer feed rich in the silane (B1218182) monomer (85% MPTS, 10% MA, 5% DOASS), the probability of forming MPTS–MA–MPTS and MPTS–DOASS–MPTS triads was significant, estimated at 8.5% and 3.7%, respectively, at low conversion. researchgate.net As the conversion increases beyond 70%, the probability of forming MPTS–MPTS–MPTS triads increases substantially. researchgate.net Such studies are crucial for tailoring the microstructure and, consequently, the final properties of the resulting terpolymer.
| Triad (B1167595) Sequence | Calculated Mole Fraction (%) |
|---|---|
| MPTS–MPTS–MPTS | 72.5 |
| MPTS–MA–MPTS | 8.5 |
| MA–MPTS–MA | 0.9 |
| MPTS–DOASS–MPTS | 3.7 |
| DOASS–MPTS–DOASS | 0.1 |
Hybrid Monomer Systems (e.g., Methacrylate/Silorane Hybrid Systems)
Hybrid monomer systems that combine methacrylate and silorane chemistries have been developed to create materials that leverage the distinct polymerization mechanisms and properties of each component. nih.gov Siloranes, which contain both siloxane and oxirane functional groups, undergo cationic ring-opening polymerization, while methacrylates undergo free-radical polymerization. nih.govnih.gov The development of these hybrid systems aims to produce materials with tailored mechanical properties and polymerization behavior. nih.gov
Research into methacrylate-silorane hybrid systems has shown that the choice of co-initiator significantly impacts the final properties of the copolymer. nih.gov When using an amine compound like ethyl-4-(dimethylamino) benzoate (B1203000) (EDMAB) as a co-initiator, the mechanical properties, particularly the rubbery modulus, of the resulting copolymer were significantly improved at low silorane concentrations (15-35 wt%). nih.gov However, visible phase separation occurred when silorane concentrations were increased to 50-75 wt%. nih.gov This phase separation is attributed to the differences in the polymerization rates between the free-radical methacrylate reaction and the cationic ring-opening silorane reaction. nih.gov
Another approach to creating methacrylate-siloxane hybrids involves the sol-gel reaction of monomers like 3-(trimethoxysilyl)propyl methacrylate (MPTMS). mdpi.com This method can produce ladder-like structured methacrylate oligo-siloxane resins, which serve as precursors for hybrid materials. Subsequent free-radical polymerization of the methacrylate groups crosslinks the resin, forming a high-performance hybrid material. mdpi.com
| Silorane Concentration (wt %) | Storage Modulus at 25°C (MPa) | Rubbery Modulus at 200°C (MPa) | Glass Transition Temperature (°C) |
|---|---|---|---|
| 0 (Control) | 1547 ± 117 | 30.8 ± 1.9 | 118.2 ± 0.9 |
| 15 | 1425 ± 101 | 79.9 ± 5.6 | 120.5 ± 1.1 |
| 25 | 1289 ± 95 | 111.0 ± 8.2 | 122.3 ± 1.3 |
| 35 | 1150 ± 88 | 95.4 ± 7.1 | 121.8 ± 1.0 |
Polymer Architecture and Structural Control in Trimethylsilyl Methacrylate Polymers
Stereoregularity Control (Tacticity) in Poly(TMSMA) Synthesis
The spatial arrangement of the ester groups along the polymer chain, known as tacticity, significantly influences the physical and chemical properties of poly(TMSMA). Control over stereoregularity is typically achieved through anionic polymerization, where the choice of initiator and solvent plays a pivotal role.
Isotactic poly(TMSMA), where the silyl-ester side groups are all on the same side of the polymer backbone, is generally synthesized via anionic polymerization in non-polar solvents. The use of butyllithium (B86547) (n-BuLi) as an initiator in a non-polar solvent like toluene (B28343) at low temperatures (e.g., -78°C) promotes the formation of a highly isotactic polymer. kpi.uamdpi.com This stereocontrol arises from the coordination of the incoming monomer with the initiator-polymer chain end complex, which directs the monomer to add in a specific orientation. Research has shown that this method can yield polymers with isotactic triad (B1167595) (mm) content as high as 89%. kpi.ua The bulky trimethylsilyl (B98337) group on the monomer also plays a role in directing the stereochemistry of the polymerization. segla.com.au
Table 1: Synthesis of Isotactic Poly(TMSMA)
| Initiator | Solvent | Temperature (°C) | Isotactic Triad (mm) % |
| tert-BuLi | Toluene | -78 | High |
| n-BuLi | Toluene | -78 | 89 |
Note: This table is interactive and represents findings from cited research. kpi.uamdpi.com
Syndiotactic poly(TMSMA), characterized by alternating placement of the side groups along the backbone, is typically prepared using anionic polymerization in polar solvents. When butyllithium is used to initiate the polymerization of TMSMA in a polar solvent such as tetrahydrofuran (B95107) (THF), the resulting polymer is predominantly syndiotactic. kpi.ua The polar solvent solvates the cation of the initiator, leading to a freer anionic chain end that favors the formation of syndiotactic placements. Another method involves using a combination of tert-BuLi and bis(2,6-di-tert-butylphenoxy)methylaluminium as the initiating system. mdpi.com These conditions can produce polymers with syndiotactic triad (rr) content approaching 90%. kpi.ua
Table 2: Synthesis of Syndiotactic Poly(TMSMA)
| Initiator System | Solvent | Temperature (°C) | Syndiotactic Triad (rr) % |
| n-BuLi | Tetrahydrofuran | -78 | < 90 |
| tert-BuLi / bis(2,6-di-tert-butylphenoxy)methylaluminium | Not Specified | Not Specified | High |
Note: This table is interactive and represents findings from cited research. kpi.uamdpi.com
Heterotactic poly(TMSMA), which has a random arrangement of side groups, is often the result of free-radical polymerization. Polymerization of TMSMA using initiators like azobisisobutyronitrile (AIBN) in solvents such as toluene results in a polymer with a mix of syndiotactic and heterotactic triads. harth-research-group.org The lack of coordination between the propagating radical chain end and the incoming monomer leads to a loss of stereocontrol. The polymer produced in tetrahydrofuran with butyllithium initiation also contains a significant heterotactic component along with the syndiotactic triads. kpi.ua
Block Copolymer Synthesis and Characterization
Block copolymers containing a poly(TMSMA) segment are valuable as precursors to amphiphilic block copolymers with poly(methacrylic acid) blocks after hydrolysis of the trimethylsilyl ester groups. Living polymerization techniques are essential for the synthesis of well-defined block copolymers.
Sequential anionic polymerization is a primary method for creating these structures. For instance, a polysilane block can be synthesized first, followed by the sequential addition and polymerization of TMSMA to create a diblock copolymer. mdpi.com This approach allows for precise control over the length of each block. Similarly, TMSMA can be incorporated into ABC triblock copolymers. For example, monomers like 2-(perfluorobutyl)ethyl methacrylate (B99206) and tert-butyl methacrylate can be polymerized sequentially with a silylated methacrylate, such as 2-(trimethylsilyloxy)ethyl methacrylate, to form complex ABC triblock structures. mdpi.com
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has also been employed to synthesize block copolymers with silyl-containing methacrylates, such as γ-methacryloxypropyltrimethoxysilane (γ-MPS), a monomer structurally related to TMSMA. A poly(methyl methacrylate) (PMMA) block can be synthesized first and then used as a macroinitiator for the polymerization of the silyl-methacrylate, yielding well-defined diblock copolymers.
Table 3: Examples of Block Copolymers Synthesized with Silyl (B83357) Methacrylates
| Copolymer Structure | Polymerization Method | Monomers |
| Diblock | Sequential Anionic Polymerization | Masked Disilene, Trimethylsilyl Methacrylate |
| ABC Triblock | Sequential Anionic Polymerization | 2-(perfluorobutyl)ethyl methacrylate, tert-Butyl Methacrylate, 2-(trimethylsilyloxy)ethyl methacrylate |
| Diblock | RAFT Polymerization | Methyl Methacrylate, γ-methacryloxypropyltrimethoxysilane |
Note: This table is interactive and represents findings from cited research. mdpi.com
Characterization of these block copolymers is performed using techniques like size exclusion chromatography (SEC) to confirm the increase in molecular weight after the addition of the second block and to assess the narrow molecular weight distribution, which is indicative of a controlled polymerization process. Proton nuclear magnetic resonance (¹H NMR) spectroscopy is used to determine the composition and structure of the resulting copolymers.
Graft Copolymer Synthesis
Graft copolymers featuring poly(TMSMA) can be synthesized through several strategies, primarily categorized as "grafting from," "grafting through," and "grafting to." These methods allow for the creation of comb-like structures where poly(TMSMA) chains are attached as side chains to a main polymer backbone.
In the "grafting from" approach, a polymer backbone is functionalized with initiating sites from which TMSMA polymerization can be initiated. For example, a backbone polymer like polyethylene (B3416737) can be modified to incorporate initiator groups for Atom Transfer Radical Polymerization (ATRP), and subsequently used to grow poly(TMSMA) grafts.
The "grafting through" or macromonomer method involves the copolymerization of a conventional monomer with a TMSMA-terminated macromonomer. This macromonomer, which is essentially a short polymer chain with a polymerizable end group, gets incorporated into the backbone of the growing polymer chain. This technique has been used to create graft copolymers with a poly(methacrylate) backbone and poly(dimethylsiloxane) side chains, demonstrating the utility of silylated macromonomers.
A study detailed the graft copolymerization of a related silicone-containing monomer, 3-(trimethoxysilyl) propyl methacrylate (TMSPMA), onto a styrene-butadiene-styrene (SBS) triblock copolymer via free radical polymerization. researchgate.net This process involves activating the SBS backbone to create radical sites where the TMSPMA monomers can attach and polymerize, forming grafted side chains. researchgate.net
Star Polymer Architectures
Star polymers are comprised of multiple linear polymer chains, or "arms," linked to a central core. wikipedia.org The synthesis of star polymers with poly(TMSMA) arms can be achieved using either the "arm-first" or "core-first" method.
In the "arm-first" approach, linear poly(TMSMA) arms are synthesized first, typically via a living polymerization technique like ATRP. These living polymer chains are then reacted with a multifunctional linking agent, which acts as the core of the star.
Conversely, the "core-first" method utilizes a multifunctional initiator from which the arms are grown outwards. For example, a porphyrin molecule functionalized with multiple initiating sites has been used to initiate the ATRP of methyl methacrylate, creating a porphyrin-core star polymer. A similar strategy could be applied to TMSMA. Research on 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS), a monomer with a bulky silyl group, notes that complex architectures including star structures are advantageous for certain applications. segla.com.au Additionally, star polymers with arms made of trimethylsilyl-protected propargyl methacrylate have been synthesized, highlighting the compatibility of silyl-protected monomers in creating these advanced architectures. acs.org
Crosslinked Polymeric Networks
The introduction of crosslinks into poly(this compound) (PTMSMA) and related silyl-containing methacrylate polymer systems allows for the formation of three-dimensional polymeric networks. The presence of these crosslinks significantly modifies the material's properties, restricting chain mobility and influencing its mechanical strength, thermal stability, and swelling behavior. The characteristics of the resulting network are highly dependent on the type and concentration of the crosslinking agent used.
Detailed research into analogous systems, such as those based on 3-(trimethoxysilyl) propyl methacrylate (TMSPM), provides valuable insights into the behavior of crosslinked silyl methacrylate polymers. These studies typically employ multifunctional methacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) and trimethylolpropane (B17298) trimethacrylate (TRIM), to form the network structure.
In a study on copolymers of TMSPM and N-vinyl pyrrolidone (NVP), the introduction of EGDMA as a crosslinking agent demonstrated a clear correlation between the crosslinker concentration and the resulting material properties. nih.gov As the concentration of EGDMA was increased, the degree of crosslinking in the network also increased, leading to more restricted mobility of the polymer chains. nih.gov This, in turn, resulted in a notable increase in the Young's and shear moduli of the hydrogels formed from these networks. nih.gov
The thermal properties of these crosslinked networks are also significantly affected by the crosslinker concentration. An increase in the amount of EGDMA in the TMSPM/NVP copolymer xerogels led to a corresponding increase in the glass transition temperature (Tg). nih.gov This is attributed to the restricted segmental mobility of the macromolecular chains within the more densely crosslinked network. nih.gov Furthermore, thermogravimetric analysis (TGA) has shown that a higher crosslinker concentration can lead to a decrease in weight loss at elevated temperatures, indicating enhanced thermal stability. nih.gov
In another study focusing on porous copolymers of TMSPM crosslinked with TRIM, it was observed that the thermal stability of the resulting microspheres was influenced by the monomer-to-crosslinker ratio. mdpi.com Interestingly, in this particular system, a higher content of the functional monomer (TMSPM) relative to the crosslinker (TRIM) resulted in increased thermal stability. mdpi.com The swelling capacity of these porous microspheres was also found to be dependent on the crosslinking density and the interaction between the polymer network and the solvent. mdpi.com
The following data tables summarize the research findings on the effect of crosslinker concentration on the properties of these analogous silyl methacrylate-based polymeric networks.
Table 1: Effect of EGDMA Concentration on the Properties of TMSPM/NVP Copolymer Gels nih.gov
| EGDMA Concentration (%) | Equilibrium Water Content (EWC) (%) | Young's Modulus (E) (MPa) | Glass Transition Temperature (Tg) (°C) |
| 0 | 52.60 | 0.28 | 87.43 |
| 0.5 | 50.11 | 0.39 | 104.48 |
| 1.0 | 48.33 | 0.52 | 110.66 |
| 1.5 | 46.89 | 0.68 | 128.05 |
| 2.0 | 45.91 | 0.81 | 135.88 |
Table 2: Swellability of Porous TMSPM-co-TRIM Copolymers in Different Solvents mdpi.com
| Copolymer (TMSPM:TRIM Molar Ratio) | Swellability in Methanol (g/g) | Swellability in Toluene (g/g) | Swellability in Acetone (g/g) |
| 1:1 | 2.1 | 2.5 | 2.3 |
| 2:1 | 2.2 | 2.6 | 2.4 |
| 3:1 | 2.3 | 2.7 | 2.5 |
| 4:1 | 2.4 | 2.8 | 2.6 |
Table 3: Thermal Stability of Porous TMSPM-co-TRIM Copolymers mdpi.com
| Copolymer (TMSPM:TRIM Molar Ratio) | Temperature of 5% Mass Loss (Helium) (°C) | Temperature of 5% Mass Loss (Synthetic Air) (°C) |
| 1:1 | 269 | 266 |
| 2:1 | 275 | 278 |
| 3:1 | 280 | 289 |
| 4:1 | 283 | 298 |
Functionalization and Post Polymerization Modification of Trimethylsilyl Methacrylate Polymers
Controlled Desilylation Processes for Poly(Trimethylsilyl Methacrylate)
The trimethylsilyl (B98337) ester group in PTMSMA serves as a protecting group for the carboxylic acid functionality. Its controlled cleavage is a fundamental post-polymerization modification that transforms the hydrophobic PTMSMA into the hydrophilic poly(methacrylic acid) [PMAA]. This transformation dramatically alters the polymer's solubility and functionality.
The conversion of PTMSMA to PMAA is typically achieved through hydrolysis under either acidic or fluoride-mediated conditions. The silicon-oxygen bond of the silyl (B83357) ester is susceptible to cleavage, yielding methacrylic acid repeating units and a trimethylsilyl byproduct (e.g., trimethylsilanol (B90980) or its derivatives). uni-bayreuth.dersc.org
Acid-catalyzed hydrolysis is a common method for this deprotection. Reagents such as hydrochloric acid or p-toluenesulfonic acid in a suitable solvent can effectively cleave the silyl ester. uni-bayreuth.de The reaction conditions, including temperature and reaction time, can be adjusted to ensure complete conversion. For instance, the hydrolysis of poly(methyl methacrylate) segments, a related polymer, has been achieved with potassium hydroxide (B78521) using a phase transfer catalyst over several days or with sulfuric acid at reflux. uni-bayreuth.de Similarly, silyl ester side groups in copolymers have been shown to be prone to hydrolysis upon contact with aqueous media. rsc.org
Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride-based reagents exceptionally effective for desilylation. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are often used under mild conditions to remove silyl protecting groups from various polymers, including those derived from trimethylsilyl methacrylate (B99206) precursors. acs.org
Table 1: Common Reagents for the Hydrolysis of Silyl Esters to Carboxylic Acids
| Reagent Class | Specific Reagent Example | Typical Conditions |
|---|---|---|
| Acid Catalysts | Hydrochloric Acid (HCl), p-Toluenesulfonic acid | Aqueous or organic/aqueous solvent mixtures, room temperature to elevated temperatures. uni-bayreuth.de |
| Base Catalysts | Potassium Hydroxide (KOH) with phase transfer catalyst | Organic solvents (e.g., 1,4-dioxane), elevated temperatures. uni-bayreuth.de |
| Fluoride Sources | Tetrabutylammonium fluoride (TBAF) | Anhydrous organic solvents (e.g., THF), room temperature. acs.org |
In complex copolymers containing multiple types of ester groups, the ability to selectively cleave one type of ester while leaving others intact is crucial for creating well-defined functional materials. The trimethylsilyl ester group's lability compared to other alkyl or aryl esters allows for such regioselective cleavage.
Research on methacrylate monomers containing both a trimethylsilyl ester and a more robust alkyl ester has demonstrated that conditions can be optimized for selective deprotection. For example, studies on bisphosphonate methacrylate monomers have shown that methanolysis can regioselectively cleave an alkyl ester in the presence of the more stable methacrylate ester. nih.gov This principle of differential reactivity is key. The silyl ester bond is significantly more susceptible to hydrolysis under mild acidic or nucleophilic conditions than a typical methyl or ethyl ester. This allows for the selective unmasking of the carboxylic acid from the PTMSMA units within a copolymer, while preserving other ester functionalities for subsequent, different modification chemistries. nih.gov
Introduction of Azide (B81097) Functionalities for Click Chemistry
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for polymer modification due to its high efficiency, selectivity, and tolerance to a wide range of functional groups. acs.orgacs.org Introducing azide functionalities into PTMSMA-based polymers transforms them into versatile platforms for subsequent conjugation with alkyne-containing molecules.
A common strategy involves the copolymerization of this compound with a monomer bearing a group that can be readily converted to an azide. For example, copolymerizing with glycidyl (B131873) methacrylate introduces pendant epoxide rings. These rings can be subsequently opened by reaction with sodium azide to yield an azide-functionalized polymer. acs.org
Alternatively, a more direct approach is the polymerization of an azide-containing monomer. Research has shown that monomers like 3-azidopropyl methacrylate (AzPMA) can be successfully polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgresearchgate.netnih.gov This method produces a polymer with a pendant azide group on each repeating unit, ready for click reactions. Copolymers of TMSMA and AzPMA could be synthesized to control the density of clickable sites along the polymer backbone. The resulting azide-functionalized polymers can be efficiently coupled with various alkyne-containing molecules at room temperature, providing a straightforward route to highly functionalized materials. acs.org
Surface Functionalization Strategies
Immobilizing polymer chains on a solid substrate creates a "polymer brush," a thin film that can dramatically alter the surface properties of the underlying material. cmu.edursc.org PTMSMA is a valuable monomer for creating such brushes, which can then be further modified, for instance, by desilylation to create hydrophilic PMAA brushes.
Surface-initiated polymerization (SIP) is a "grafting-from" approach where polymer chains are grown directly from initiator molecules that have been immobilized on a surface. acs.orgmdpi.com This technique allows for the formation of dense, covalently attached polymer brushes.
The process for creating PTMSMA brushes via SIP typically involves two main steps:
Initiator Immobilization: The substrate (e.g., a silicon wafer or nanoparticle) is first functionalized with a layer of polymerization initiators. For ATRP, a common controlled radical polymerization technique, this is often accomplished by reacting surface hydroxyl groups with a molecule like α-bromoisobutyryl bromide.
Polymerization: The initiator-functionalized surface is then immersed in a solution containing the this compound monomer, a catalyst system (e.g., a copper complex for ATRP), and a solvent. The polymerization proceeds from the surface, resulting in the growth of PTMSMA chains. acs.org
This method provides excellent control over the thickness, density, and composition of the resulting polymer film. acs.org
There are two primary strategies for attaching polymer chains to a surface: "grafting-to" and "grafting-from". researchgate.netfrontiersin.org
Grafting-from: As described in the SIP section, this method involves growing polymers from surface-anchored initiators. It is a bottom-up approach. acs.org
Grafting-to: This method involves the synthesis of polymers in solution first. These pre-formed polymers are designed to have a reactive end-group that can subsequently react with complementary functional groups on a substrate surface, anchoring the entire chain. frontiersin.org
The choice between these methods depends on the desired properties of the polymer brush. The "grafting-from" approach generally allows for much higher grafting densities. nsf.govbath.ac.uk In the "grafting-to" method, as more polymer chains attach to the surface, they create steric hindrance that prevents incoming chains from reaching the reactive sites, thus limiting the achievable density. acs.orgbath.ac.uk In contrast, the "grafting-from" method allows small monomers to easily diffuse to the active chain ends, enabling the growth of very dense brushes. bath.ac.uk
Table 2: Comparison of "Grafting-from" and "Grafting-to" Strategies
| Characteristic | Grafting-from (e.g., SIP) | Grafting-to |
|---|---|---|
| Process | Polymer chains are grown from initiators immobilized on the surface. researchgate.net | Pre-synthesized polymers with reactive end-groups are attached to the surface. frontiersin.org |
| Grafting Density | High; less affected by steric hindrance as monomers are small. bath.ac.uk | Low to moderate; limited by steric hindrance from already attached polymer coils. acs.org |
| Polymer Characterization | Characterization of grafted polymer requires cleaving it from the surface. | Polymer can be fully characterized (e.g., molecular weight, dispersity) before grafting. |
| Film Thickness | Can produce very thick films, controlled by polymerization time. acs.org | Limited by the molecular weight of the pre-synthesized polymer. acs.org |
Advanced Characterization Techniques for Trimethylsilyl Methacrylate Polymers
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in PTMSMA.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ²⁹Si NMR for structural elucidation and tacticity)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of atoms, allowing for the determination of molecular structure, composition, and stereochemistry (tacticity).
¹H NMR Spectroscopy: Proton NMR is routinely used to confirm the structure of methacrylate (B99206) polymers and can be employed to determine the molar masses of polymers. nih.gov For poly(methacrylate) derivatives, characteristic signals for the vinylic protons appear around 5.5-6.1 ppm, while methylene protons are observed at approximately 4.3 ppm and methyl protons of the methacrylate group at around 1.9 ppm. rsc.org The integration of these signals allows for the quantification of monomer incorporation and end-group analysis.
¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon backbone and side chains of the polymer. erpublications.com For methacrylate-based polymers, distinct chemical shifts are observed for different carbon atoms. nih.govlibretexts.org The carbonyl carbon (C=O) of the ester group typically resonates at the low-field end of the spectrum, generally between 160 and 180 ppm. libretexts.orgkpi.ua The sp²-hybridized carbons of the double bond appear in the range of 120-140 ppm, while the sp³-hybridized carbons of the polymer backbone and side chains are found between 0 and 90 ppm. rsc.orglibretexts.org The chemical shift of the trimethylsilyl (B98337) (TMS) group's carbon atoms in poly(trimethylsilyl methacrylate) is characteristically found at a very high field (low ppm value), often around -2.7 ppm. kpi.ua
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for polymers containing silicon, such as PTMSMA. It provides direct information about the silicon environment. pascal-man.com The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom. uni-muenchen.de For trimethylsilyl groups bonded to an oxygen atom (as in PTMSMA), a characteristic signal is observed. For instance, in methacrylate oligosiloxane resins, signals corresponding to different silicon environments can be identified. researchgate.net The chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm, with most silicon shifts occurring between +50 and -200 ppm. pascal-man.com Studies on related silyl-containing polymers have shown distinct peaks for different silicon moieties, such as -Si(OCH₃)₃ at approximately -42.8 ppm and cubic siloxane structures (Si₈O₁₂) at around -66.2 ppm. researchgate.net
Tacticity Determination: NMR spectroscopy is the primary method for determining the tacticity of a polymer, which describes the stereochemical arrangement of the monomer units along the polymer chain. youtube.comiupac.org The three main types of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement). impact-solutions.co.uk In ¹H NMR of polymethacrylates, the α-methyl proton signal often splits into three distinct peaks corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads. researchgate.net Similarly, in ¹³C NMR, the signals for the α-methyl carbon, carbonyl carbon, and quaternary carbon can show splitting that corresponds to different stereochemical sequences (triads, pentads), allowing for a quantitative analysis of the polymer's tacticity. measurlabs.comresearchgate.netippi.ac.ir
Table 1: Typical NMR Chemical Shifts (δ, ppm) for Methacrylate Polymers
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Vinylic (=CH₂) | 5.5 - 6.1 | rsc.org |
| ¹H | Methylene (-OCH₂-) | ~4.3 | rsc.org |
| ¹H | α-Methyl (-C(CH₃)-) | 0.8 - 1.3 (triad splitting) | researchgate.net |
| ¹³C | Carbonyl (C=O) | 160 - 180 | libretexts.orgkpi.ua |
| ¹³C | Quaternary (-C(CH₃)-) | 44 - 46 | researchgate.net |
| ¹³C | Methylene (-CH₂-) | 51 - 55 | researchgate.net |
| ¹³C | α-Methyl (-C(CH₃)-) | 16 - 22 | researchgate.net |
| ²⁹Si | Trimethylsilyl (-Si(CH₃)₃) | ~10 (solid-state) | uni-muenchen.de |
Fourier-Transform Infrared (FT-IR) Spectroscopy (for functional group identification and conversion monitoring)
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a polymer structure. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.
For PTMSMA and related copolymers, FT-IR spectra show characteristic absorption bands. The prominent C=O stretching vibration of the methacrylate ester group is typically observed around 1720-1730 cm⁻¹. mdpi.com The presence of the trimethylsilyl group is confirmed by bands associated with Si-C and Si-O vibrations. For instance, the asymmetrical Si–O–C stretching vibration appears around 1055-1060 cm⁻¹. mdpi.com Other characteristic bands include C–H stretching vibrations for methyl and methylene groups (~2870–2936 cm⁻¹) and C–O stretching vibrations (~1260 cm⁻¹). mdpi.comnih.gov
FT-IR spectroscopy is also a powerful tool for monitoring the polymerization process in real-time. keit.co.ukyoutube.com The conversion of the monomer to the polymer can be tracked by observing the decrease in the intensity of the absorption band corresponding to the methacrylate C=C double bond, which typically appears around 1635-1640 cm⁻¹. nih.govnih.gov
Table 2: Key FT-IR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2936–2870 | C–H stretching (methyl/methylene) | mdpi.comnih.gov |
| ~1721 | C=O stretching (ester) | mdpi.com |
| ~1635 | C=C stretching (unreacted monomer) | nih.gov |
| 1446, 1388 | C–H bending | mdpi.comnih.gov |
| ~1259 | C–O stretching | mdpi.com |
| ~1056 | Si–O–C asymmetrical stretching | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. While the basic methacrylate polymer backbone does not have strong chromophores that absorb in the visible region, UV-Vis spectroscopy can be useful for analyzing PTMSMA copolymers or polymers that have been modified. metu.edu.tr For instance, if PTMSMA is copolymerized with a monomer containing a chromophore like a styrene (B11656) or if the polymer undergoes a reaction that introduces conjugation, UV-Vis can detect these changes. researchgate.net It has been used to study the effects of electron irradiation on polymethyl methacrylate (PMMA), where the formation of conjugated double bonds leads to increased UV absorption. researchgate.net This technique is also used to characterize smart polymers that exhibit changes in their optical properties, such as transmittance, in response to environmental stimuli like temperature. wisconsin.edu
Chromatographic Techniques
Chromatographic methods are essential for separating polymer chains based on their physical properties, primarily their size in solution.
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity determination)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. youtube.compaint.org The method separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz A dilute polymer solution is passed through a column packed with porous gel beads. wikipedia.org Larger polymer coils cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, eluting later. paint.org
By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), a calibration curve of log(molecular weight) versus elution time can be generated. lcms.czwarwick.ac.uk This allows for the determination of several important parameters for a PTMSMA sample:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mₙ to Mₙ (Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.
GPC analysis of silyl-containing polymers has been successfully used to determine their molecular weights (Mₙ ranging from 2,440–6,310 g/mol and Mₙ from 5,750–10,350 g/mol ) and polydispersities (Mₙ/Mₙ ranging from 2.0–2.8). semanticscholar.org It is a critical tool for quality control and for understanding how polymerization conditions affect the final polymer properties. researchgate.netresearchgate.net
Microscopic and Imaging Techniques
Microscopic techniques provide direct visualization of the polymer's surface topography, morphology, and internal structure at various length scales.
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology of polymers. mdpi.com SEM provides high-resolution images of the surface of a material, revealing features like porosity and particle shape. rsc.orgmdpi.com For example, SEM has been used to characterize the porous structure of copolymers involving silyl (B83357) methacrylates. nih.gov
Scanning Electron Microscopy (SEM) (for surface morphology and network structure)
In the context of related silyl-functionalized methacrylate polymers, SEM has been effectively used to characterize the architecture of complex structures. For instance, in studies of scaffolds synthesized from a 3-(trimethoxysilyl)propyl methacrylate–polyhedral oligomeric silsesquioxane (POSS) hybrid, SEM images have revealed a macroporous structure with highly interconnected channels. Observations showed pore sizes ranging from 150 to 600 μm. The surface roughness, a critical factor for applications like tissue engineering, was also characterized, showing how porogen agents contribute to the final surface texture. Such analyses are crucial for understanding how synthesis parameters influence the final network structure of silyl-methacrylate-based polymers.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of thin polymer samples at the nanoscale. TEM is particularly useful for examining the dispersion of nanofillers within a polymer matrix, the morphology of polymer blends, and the fine details of crystalline structures. researchgate.net The technique works by transmitting a beam of electrons through an ultrathin specimen; the interaction of the electrons with the sample forms an image that provides detailed information about the material's internal morphology.
While specific TEM studies focused exclusively on homopolymers of this compound are not extensively documented in publicly available literature, the technique is widely applied to the broader class of poly(methacrylate) nanocomposites. For example, in poly(methyl methacrylate) (PMMA) systems, TEM is used to visualize the exfoliation and intercalation of nanoclays, providing direct evidence of the nanoscale dispersion and arrangement of the filler within the polymer matrix. researchgate.net This level of detail is critical for understanding how additives modify the polymer's properties.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography information at the nanoscale. covalentmetrology.com It functions by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to create a topographical map. covalentmetrology.com AFM is particularly valuable for polymers as it can characterize surface roughness, identify different phases in polymer blends through phase imaging, and measure local mechanical properties. covalentmetrology.comresearchgate.net
Detailed AFM studies specifically centered on this compound polymers are limited in available research. However, the application of AFM to similar polymer systems, such as poly(methyl methacrylate) (PMMA), demonstrates its utility. For PMMA films and blends, AFM is used to quantify surface roughness and visualize phase separation with high resolution. covalentmetrology.comresearchgate.net For example, in PMMA/polystyrene blends, AFM phase images can clearly distinguish between the two components, allowing for the calculation of surface coverage for each phase. covalentmetrology.com This capability would be directly applicable to analyzing the surface characteristics of films and coatings made from this compound polymers and copolymers.
X-ray Microcomputed Tomography (micro-CT)
X-ray Microcomputed Tomography (micro-CT) is a non-destructive imaging technique that allows for the three-dimensional visualization and quantification of the internal microstructure of materials. microphotonics.commicrophotonics.com The technique reconstructs a 3D model of an object from a large series of 2D X-ray images taken at different rotational angles. For polymers, especially porous scaffolds and composites, micro-CT is invaluable for characterizing features like porosity, pore size distribution, and the spatial arrangement of internal structures. microphotonics.commicrophotonics.com
A notable application of this technique has been in the analysis of scaffolds made from a 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid material. In this research, micro-CT was employed to quantitatively assess key structural parameters. The analysis pipeline involved filtering the raw images, segmenting them into material and void phases (binarization), and then calculating properties such as total, open, and closed porosity, as well as the thickness distribution of the polymer struts and the pore size distribution. This level of detailed, quantitative analysis is crucial for optimizing the scaffold structure for specific applications, such as in hard-tissue engineering.
Table 1: Micro-CT Structural Analysis of Silyl-Methacrylate-Based Scaffolds A summary of quantitative data obtained from micro-CT analysis of a pTMSPMA–POSS hybrid scaffold compared to a pure pTMSPMA scaffold.
| Parameter | pTMSPMA | pTMSPMA–POSS Hybrid |
|---|---|---|
| Mean Structure Thickness (Strut Size) | ~220 µm | ~180 µm |
| Pore Size Range | N/A | 150 - 600 µm |
| Porosity Trend | Constant along height | Higher and constant along height |
Data sourced from research on 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid scaffolds.
Thermal Analysis Techniques
Thermal analysis techniques are fundamental to understanding the behavior of polymers as a function of temperature. These methods provide critical data on thermal stability, transitions, and compositional information, which are essential for determining the processing conditions and service temperature limits of polymeric materials.
Differential Scanning Calorimetry (DSC) (for glass transition temperature and reaction thermodynamics)
Differential Scanning Calorimetry (DSC) is a primary technique used to measure the thermal properties of polymers, including the glass transition temperature (Tg), melting point (Tm), and heat of reaction. mit.edu The method works by monitoring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. mit.edu The glass transition is observed as a step-like change in the heat capacity, providing a key indicator of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com
For polymers containing this compound, DSC is used to determine their thermal processing window and service temperature. For example, poly(2-trimethylsilyl-2-propyl methacrylate) has been shown to have a glass transition temperature in the range of 110–117 °C. kpi.ua In copolymers, such as those involving 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) and methacrylic acid, DSC is used experimentally to determine Tg, which can then be compared to theoretical values predicted from the copolymer's sequence distribution. researchgate.net This correlation between composition and thermal properties is vital for material design.
Table 2: Glass Transition Temperatures (Tg) of this compound-Related Polymers
| Polymer System | Glass Transition Temperature (Tg) | Measurement Conditions |
|---|---|---|
| Poly(2-trimethylsilyl-2-propyl methacrylate) | 110–117 °C | Heating rate of 20 °C/min under nitrogen kpi.ua |
| Poly(methyl methacrylate) (for comparison) | ~109.3 °C | N/A researchgate.net |
This table presents reported Tg values for polymers containing silyl methacrylate groups.
Thermogravimetric Analysis (TGA) (for thermal stability and composition analysis)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of polymers, identifying their decomposition temperatures, and analyzing their composition. ijeas.org The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which significant degradation events occur.
Polymers based on this compound exhibit distinct thermal stability profiles. Poly(2-trimethylsilyl-2-propyl methacrylate) is thermally stable up to approximately 200°C. kpi.uakpi.ua However, in the presence of an acid catalyst, the protective trimethylsilyl group can be cleaved at a much lower temperature, starting around 80°C. kpi.ua This property is exploited in applications like photoresists. Studies on porous copolymers of 3-(trimethoxysilyl)propyl methacrylate and trimethylolpropane (B17298) trimethacrylate have shown that thermal stability is influenced by the monomer ratio. mdpi.com As the content of the silyl methacrylate monomer increases, the thermal stability of the copolymer also increases. mdpi.com
Table 3: Thermal Stability Data for this compound-Related Polymers from TGA
| Polymer System | Onset of Decomposition (5% Mass Loss) | Atmosphere | Key Findings |
|---|---|---|---|
| Poly(2-trimethylsilyl-2-propyl methacrylate) | ~200 °C | Nitrogen | Stable up to 200°C. Acid-catalyzed cleavage begins at ~80°C. kpi.uakpi.ua |
| Copolymers of 3-(trimethoxysilyl)propyl methacrylate and TRIM | 269–283 °C | Helium | Stability increases with higher TMSPM content. mdpi.com |
| Copolymers of 3-(trimethoxysilyl)propyl methacrylate and TRIM | 266–298 °C | Synthetic Air | Stability increases with higher TMSPM content. mdpi.com |
| OAS-POSS-NH3+CF3SO3- (related silyl compound) | 428 °C | N/A | Temperature of decomposition to SiO2. |
This table summarizes the decomposition characteristics of various polymers containing silyl methacrylate units.
Mechanical and Rheological Characterization
Polymers containing silyl methacrylate groups, such as poly(3-(trimethoxysilyl)propyl methacrylate) (pTMSPMA), have been investigated for their potential to enhance the mechanical properties of materials for tissue engineering. The addition of polyhedral oligomeric silsesquioxane (POSS) to a pTMSPMA matrix, for instance, has been shown to increase both Young's modulus and hardness. This improvement is attributed to the reinforcing effect of the nano-sized POSS particles within the polymer matrix.
Rheological studies are essential for understanding the viscoelastic nature of polymers, which describes their combined viscous and elastic behavior depending on the timescale of deformation. anton-paar.comspecialchem.combiointerfaceresearch.com For TMSMA polymers, rheology provides insights into melt processability and the behavior of the final product. Dynamic Mechanical Analysis (DMA) is a common technique used to probe these properties over a temperature range, revealing transitions such as the glass transition temperature, where the material changes from a rigid, glassy state to a softer, rubbery state. anton-paar.com While extensive data on homopolymers of TMSMA is limited, studies on related methacrylate copolymers show that the incorporation of different monomers allows for the tailoring of rheological and mechanical responses, such as tensile strength and storage modulus. scilit.comresearchgate.net
Mechanical Properties of pTMSPMA-Based Scaffolds
| Material | Young's Modulus (GPa) | Hardness (GPa) |
|---|---|---|
| pTMSPMA | 4.5 ± 0.6 | 0.23 ± 0.05 |
| pTMSPMA–POSS | 5.5 ± 0.7 | 0.31 ± 0.06 |
Nanoindentation is a high-precision technique used to determine the mechanical properties of materials at the nanoscale, such as hardness and elastic modulus. mit.eduunileoben.ac.at This method is particularly valuable for characterizing thin polymer films and coatings where conventional tensile tests are not feasible. mit.eduopticaldynamics.com The technique involves pressing a sharp indenter tip of a known geometry into the material's surface while continuously measuring the applied load and penetration depth. mit.edu The resulting load-displacement curve provides data to calculate the material's nanomechanical properties. mit.eduharvard.edu
Challenges in applying nanoindentation to polymers arise from their time-dependent (viscoelastic) nature, which can lead to creep and an overestimation of the elastic modulus if not properly accounted for. mit.eduunileoben.ac.at Despite these complexities, the technique has been successfully applied to silyl methacrylate-based materials. For example, nanoindentation has been used to measure the Young's modulus and hardness of scaffolds made from 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), demonstrating its utility in assessing the micromechanical environment of polymer-based biomaterials. This technique is crucial for understanding how the incorporation of TMSMA could affect the surface mechanics of polymer films for applications in protective coatings or biomedical devices.
Nanoindentation-Derived Properties of SiO2-PMMA Hybrid Films
| Coupling Agent Content | Hardness (GPa) | Reduced Elastic Modulus (GPa) |
|---|---|---|
| Low | ~0.50 | ~7.60 |
| High | ~0.85 | ~9.50 |
Electrochemical Studies
Electrochemical studies on polymers containing this compound are less common compared to mechanical and thermal analyses. However, the unique properties imparted by the silyl group suggest potential utility in electrochemical applications. The hydrophobic and electrically insulating nature of TMSMA could make its polymers suitable as dielectric layers in capacitors, as protective coatings to prevent corrosion on metal surfaces, or as inert matrices for electrochemical sensors.
Standard electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) would be employed to characterize these materials. CV could be used to determine the electrochemical stability window of the polymer, which is crucial for applications where it might be in contact with electrolytes under an applied potential. EIS is a powerful tool for probing the dielectric properties and ionic conductivity of polymer films. For instance, in a sensor application, changes in the impedance spectrum upon exposure to an analyte could form the basis of the sensing mechanism.
While specific research focusing solely on the electrochemistry of TMSMA polymers is not widely reported in the literature, studies on related gel polymer electrolytes demonstrate the methodologies that would be applicable. researchgate.net Future research could explore the synthesis of copolymers of TMSMA with electroactive or ionically conductive monomers to create novel functional materials for batteries, sensors, or electro-optical devices.
Computational and Theoretical Studies of Trimethylsilyl Methacrylate Systems
Density Functional Theory (DFT) Calculations
Density functional theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of molecular systems. mpg.desemanticscholar.orgscispace.comunram.ac.id It offers a balance between computational cost and accuracy, making it suitable for studying systems containing trimethylsilyl (B98337) methacrylate (B99206).
DFT calculations are instrumental in determining the ground-state electronic structure and optimized molecular geometry of trimethylsilyl methacrylate. These calculations provide valuable data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and reactivity.
Key insights from DFT studies include the distribution of electron density, which helps in identifying sites susceptible to electrophilic or nucleophilic attack. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also important for predicting the molecule's reactivity in various chemical reactions.
DFT has been successfully employed to elucidate the mechanisms of reactions involving silyl (B83357) methacrylates. For instance, studies have investigated the dimerization of methyl methacrylate catalyzed by N-heterocyclic carbenes, providing insights into the reaction pathways and transition states. rsc.org By calculating the energy profiles of different possible reaction channels, researchers can identify the most favorable pathways and predict the major products, which often align well with experimental findings. rsc.org
Furthermore, DFT calculations can be used to investigate the kinetics of these reactions by determining the activation energies of the elementary steps. researchgate.net This information is vital for understanding the factors that control the reaction rate and for designing more efficient catalytic systems.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the motion of atoms and molecules over time. youtube.comrush.edu While specific MD studies focusing solely on this compound are not extensively documented in the provided search results, the principles of MD are broadly applicable.
In the context of TMSMA polymerization, MD simulations could be used to investigate the conformational dynamics of the monomer and the growing polymer chain. Such simulations can provide insights into the diffusion of monomers, the accessibility of reactive sites, and the relaxation modes of the polymer, which span a wide range of time scales. youtube.com A multiscale modeling approach, combining quantum mechanical calculations for reactive steps with classical MD for larger-scale dynamics, can be a powerful strategy. youtube.commdpi.com
Kinetic Modeling of Polymerization Processes
Kinetic modeling is essential for understanding and optimizing the polymerization of this compound. These models use a set of differential equations to describe the rates of the various elementary reactions occurring during polymerization, such as initiation, propagation, termination, and chain transfer.
Kinetic models have been developed for both batch and continuous reactor systems for methacrylate polymerization. researchgate.net For instance, a kinetic model for the atom transfer radical copolymerization (ATRP) of methyl methacrylate and 2-(trimethylsilyl) ethyl methacrylate has been developed for a series of continuous stirred-tank reactors (CSTRs). researchgate.net Such models can incorporate the effects of diffusion-controlled reactions, which become significant at higher monomer conversions. mdpi.com
The PREDICI® software package is a powerful tool that has been used for kinetic modeling of free radical copolymerizations involving methacrylates. mdpi.commdpi.com These models can predict key process variables such as monomer conversion over time, copolymer composition, and the evolution of molecular weight. mdpi.com
| Parameter | Description | Significance |
|---|---|---|
| Initiation Rate Coefficient (k_d) | Rate of decomposition of the initiator to form free radicals. | Determines the initial rate of polymerization. |
| Propagation Rate Coefficient (k_p) | Rate of addition of monomer units to the growing polymer chain. | Controls the rate of polymer chain growth. |
| Termination Rate Coefficient (k_t) | Rate of reaction between two growing polymer chains, leading to termination. | Affects the molecular weight and polydispersity of the polymer. |
| Chain Transfer Rate Coefficient (k_tr) | Rate of transfer of the active radical center to another molecule (e.g., monomer, solvent, or chain transfer agent). | Influences the molecular weight of the polymer. |
Prediction of Polymer Properties (e.g., Glass Transition Temperatures, Sequence Distributions)
Computational methods are increasingly being used to predict the properties of polymers, which can accelerate the design of new materials with desired characteristics. arxiv.orgmdpi.comkaggle.com
Machine learning models, for example, can be trained on large datasets of polymer structures and their experimentally determined properties to predict the properties of new, untested polymers. mdpi.comgatech.eduresearchgate.net Properties such as the glass transition temperature (Tg), which is a critical characteristic of amorphous polymers, can be predicted with reasonable accuracy. mdpi.comgatech.edu For copolymers of methacrylic acid and this compound, the sequence distribution of the monomer units along the polymer chain has been calculated and used to predict the glass transition temperatures, which were then compared with experimental results. researchgate.net
mdpi.comresearchgate.netAdvanced Material Applications of Trimethylsilyl Methacrylate Polymers
Photoresist Technologies and Lithography Applications
Polymers derived from trimethylsilyl (B98337) methacrylate (B99206) (TMSMA) are integral to the advancement of microelectronics fabrication, particularly in the field of photolithography. Their unique silicon-containing nature and reactivity provide significant advantages in the formulation of high-resolution photoresists.
Dry-Developable Chemically Amplified Photoresists
Chemically amplified resists (CARs) are crucial for high-sensitivity patterning in deep UV (DUV) lithography. A significant challenge in conventional wet-development processes for high-aspect-ratio patterns is pattern collapse, caused by the surface tension of the rinsing liquid. Dry-developable photoresists offer a solution to this problem.
Copolymers incorporating silicon-containing methacrylate, such as poly(2-trimethylsilyl-2-propyl methacrylate-co-γ-butyrolactone-2-yl methacrylate), have been synthesized and assessed as effective dry-developable, positive-tone chemically amplified photoresists for 193 nm Argon-Fluoride (ArF) excimer laser lithography. spiedigitallibrary.orgspiedigitallibrary.org In this system, the trimethylsilyl group acts as an acid-labile protecting group. Upon exposure to radiation, a photoacid generator (PAG) releases an acid. During the subsequent post-exposure bake, this acid catalyzes the deprotection of the trimethylsilyl group. spiedigitallibrary.org
This deprotection reaction creates a significant difference in silicon content between the exposed and unexposed regions of the resist film. The exposed area becomes silicon-poor, while the unexposed area remains silicon-rich. This differential silicon content allows for the development of a pattern using an oxygen reactive-ion etching (O₂ RIE) process, where the silicon-rich areas act as an etch mask, resulting in a positive-tone image. spiedigitallibrary.org This dry development process successfully avoids the issue of pattern collapse. Research has demonstrated the capability of obtaining 1 µm line/space patterns using this dry development technique. spiedigitallibrary.orgspiedigitallibrary.org
| Polymer System | Lithography | Development Method | Achieved Resolution |
| Poly(2-trimethylsilyl-2-propyl methacrylate-co-γ-butyrolactone-2-yl methacrylate) | ArF Excimer Laser (193 nm) | Dry (O₂ RIE) | 1.0 µm line/space patterns spiedigitallibrary.orgspiedigitallibrary.org |
| Poly(2-trimethylsilyl-2-propyl methacrylate-co-γ-butyrolactone-2-yl methacrylate) | ArF Excimer Laser (193 nm) | Wet (TMAH developer) | 0.24 µm line/space patterns spiedigitallibrary.orgspiedigitallibrary.org |
Adhesion Promotion in Resist Films
Proper adhesion between the photoresist film and the substrate is critical for successful lithographic processing. allresist.com Poor adhesion can lead to pattern collapse or lift-off during development. Substrates like silicon, which often have a native oxide layer (SiO₂), present a hydrophilic surface due to the presence of hydroxyl (-OH) groups. tok-pr.commicrochemicals.com Photoresists, being non-polar organic polymers, adhere poorly to such hydrophilic surfaces. microchemicals.com
Trimethylsilylating agents are widely used as adhesion promoters to render the substrate surface hydrophobic (water-repellent). microchemicals.comallresist.com One of the most common agents is hexamethyldisilazane (B44280) (HMDS). tok-pr.comallresist.com When applied to a heated, water-free substrate, HMDS reacts with the surface hydroxyl groups, replacing them with trimethylsilyl groups. microchemicals.comallresist.com This creates a non-polar, hydrophobic surface that improves the wetting and bonding of the photoresist. tok-pr.commicrochemicals.com This enhanced adhesion is crucial for preventing pattern collapse during wet development and reducing side etching. tok-pr.com Copolymers containing trimethylsilyl methacrylate inherently possess properties that can contribute to better adhesion on appropriately prepared surfaces. Studies on poly(TMSPMA-co-GBLMA) have shown sufficient adhesion for application as an imaging layer in bilayer resist systems. spiedigitallibrary.org
Biomaterials and Biomedical Applications
The biocompatibility and unique chemical properties of polymers containing this compound have led to their exploration in various biomedical fields, from tissue engineering to therapeutic delivery systems.
Bone Regeneration Scaffolds and Substitutes
In bone tissue engineering, there is a significant need for synthetic bone graft substitutes that can provide mechanical support and promote tissue regeneration. Inorganic-organic hybrid biomaterials have shown great promise in this area. Researchers have developed 3D-printed bone substitutes using a star polymer, poly(methyl methacrylate-co-3-(trimethoxysilyl)propyl methacrylate), combined with a silica (B1680970) network. nih.govresearchgate.netbohrium.com
These hybrid materials are processed via a sol-gel method and can be printed using direct ink writing to create scaffolds with controlled porosity, featuring pore channels in the range of 100–200 µm, which is conducive to cell infiltration and nutrient transport. nih.govresearchgate.net The mechanical properties of these 3D-printed scaffolds can be tailored by adjusting the inorganic-to-organic ratio and fall within the range of human trabecular bone. nih.govresearchgate.net
In vitro studies have shown that MC3T3 pre-osteoblast cells can successfully adhere to these scaffolds. researchgate.net More significantly, in vivo studies using a rat calvarial defect model demonstrated excellent osteogenic and angiogenic properties. Scaffolds with a 40:60 inorganic-to-organic composition were particularly effective at inducing the formation of new, vascularized bone within the pore channels. nih.govresearchgate.netbohrium.com
| Scaffold Composition (Inorganic:Organic) | Key In Vivo Findings (Rat Calvarial Defect Model) |
| 40:60 (poly(MMA-co-TMSPMA)-star-SiO₂) | Instigated new vascularized bone formation nih.govresearchgate.netbohrium.com |
| 40:60 (poly(MMA-co-TMSPMA)-star-SiO₂) | Polarized macrophages toward the pro-healing M2 phenotype nih.govresearchgate.netbohrium.com |
Dental Composites and Adhesives
Methacrylate-based resins have been a cornerstone of restorative dentistry since the 1960s, valued for their aesthetics and strong bonding capabilities. nih.govresearchgate.net Modern dental composites consist of a resin matrix, reinforcing filler particles (like silica or glass), and functional additives. nih.gov The durability and longevity of these restorations depend heavily on the quality of the bond between the resin and the filler, as well as the bond between the adhesive and the tooth structure (enamel and dentin). nih.gov
Silane (B1218182) coupling agents, which include molecules with structures related to this compound, are critical in dental materials. They act as a bridge to chemically bond the inorganic filler particles to the organic methacrylate resin matrix. nih.gov This covalent bonding is essential for transferring stress from the weaker polymer matrix to the stronger filler particles, thereby improving the mechanical properties of the composite.
Furthermore, silane-containing universal bonding agents enhance the adhesion between the restorative composite and silica-based ceramic materials (e.g., veneers or crowns). nih.gov In these applications, the silane chemically bonds to both the ceramic surface and the resin adhesive, ensuring a strong and durable interface. The formation of a stable hybrid layer, consisting of demineralized dentin infiltrated with adhesive resin, is fundamental to successful dentin bonding. wikipedia.org The inclusion of functional monomers, including those with silane groups, is key to the performance of modern dental adhesives. nih.gov
Drug Delivery Systems and Nanocapsules
Controlled drug delivery systems aim to release therapeutic agents in a sustained or targeted manner. nih.gov Hydrogels are particularly attractive for these systems due to their high water content and biocompatibility. Researchers have synthesized pH-responsive hydrogels for drug delivery by incorporating 3-(trimethoxy-silyl) propyl methacrylate (a hydrophobic monomer) with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) and N',N'-dimethylaminoethyl methacrylate (DMAEMA). bohrium.com
These amphiphilic hydrogels can be loaded with therapeutic biomolecules. bohrium.com The release of these drugs is influenced by the pH of the surrounding medium. For instance, in a study using insulin (B600854) and protamine as model drugs, the rate of release from a HEMA:DMAEMA:PMA:TEGDA (66:15:10:09 mol %) hydrogel was significantly affected by pH changes. As the pH decreased from 7.3 to 4.0, the release rate of insulin increased. bohrium.com This pH-sensitivity is attributed to the protonation of the DMAEMA component, which causes the hydrogel to swell and release the entrapped drug. bohrium.com
Nanocapsules, which are nano-sized carrier systems with a core-shell structure, represent another advanced approach for drug delivery. nih.govnih.govresearchgate.net They protect the encapsulated drug and can be designed for targeted release. nih.govresearchgate.net The polymer membrane of these nanocapsules can be synthesized from various monomers, and the inclusion of functional methacrylates like this compound could be explored to modulate properties such as membrane permeability, stability, and surface characteristics for optimized drug release profiles. nih.gov
Biocompatible Coatings for Medical Devices
Polymers derived from this compound (TMSM) are utilized in the formulation of biocompatible coatings for medical implants, particularly for materials like titanium and its alloys. These coatings are designed to improve the integration of the implant with surrounding biological tissues and to minimize adverse reactions. The incorporation of methacrylate groups allows for the covalent bonding of cell-adhesion-promoting proteins to the titanium surface through techniques like atom transfer radical polymerization (ATRP). mdpi.com This surface modification aims to enhance biocompatibility and encourage osteointegration, the process of bone growing into the implant. mdpi.com
The development of such bioactive coatings is crucial for improving the long-term success and performance of medical implants. mdpi.com By creating a more favorable interface between the implant and the body, the risk of implant loosening and failure can be reduced. mdpi.com Research in this area focuses on optimizing the coating parameters to maximize biocompatibility while minimizing the risk of biofouling, which can lead to infections and implant failure. mdpi.com The use of methacrylate-based polymers, including those with silyl (B83357) groups, is a key strategy in achieving these goals. mdpi.com These coatings can be tailored to possess specific surface chemistries that promote desired biological responses. hydromer.com
Membranes for Gas Separation and Purification
Polymers containing trimethylsilyl groups, such as poly[1-(trimethylsilyl)-1-propyne] (PTMSP), are known for their exceptionally high gas permeability. capes.gov.brmdpi.com While not directly polymerized from this compound, the presence of the bulky trimethylsilyl groups in these polymers creates a high free volume, which facilitates the transport of gas molecules through the membrane. mdpi.com This property is highly desirable for applications in gas separation and purification.
Contact Lens Materials (e.g., Oxygen Permeability Enhancement)
One of the most significant applications of this compound, specifically 3-[tris(trimethylsiloxy)silyl]propyl methacrylate (TRIS), is in the manufacturing of contact lenses, particularly silicone hydrogel lenses. sigmaaldrich.comnih.govnbinno.com The primary role of TRIS in these materials is to enhance oxygen permeability. sigmaaldrich.comnih.gov A sufficient supply of oxygen to the cornea is essential for maintaining ocular health, especially during extended wear of contact lenses. clspectrum.com
Conventional hydrogel contact lenses, which are primarily based on hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA), have limited oxygen permeability that is dependent on their water content. nih.govclspectrum.com The incorporation of silicone-containing monomers like TRIS into the polymer matrix provides a non-water-based pathway for oxygen to reach the eye. nih.gov The siloxane groups in TRIS are highly permeable to oxygen, allowing for significantly higher oxygen transmissibility compared to traditional hydrogel materials. nih.govnbinno.com
The challenge in developing silicone hydrogel lenses lies in balancing high oxygen permeability with good surface wettability and comfort, as silicone is inherently hydrophobic. nih.gov Therefore, TRIS is often copolymerized with various hydrophilic monomers to create a material that is both highly oxygen-permeable and comfortable for the wearer. sigmaaldrich.comnih.gov The unique molecular structure of TRIS, combining a polymerizable methacrylate group with a siloxane backbone, is key to bridging the silicone and hydrophilic components of the lens material. nbinno.com
Below is a table summarizing the properties of a contact lens material incorporating a derivative of TRIS:
| Property | Value | Reference |
| Material Name | Balafilcon A | clspectrum.com |
| Key Monomers | Polydimethylsiloxane (a vinyl carbamate (B1207046) derivative of TRIS), N-vinyl pyrrolidone (NVP) | clspectrum.com |
| Water Content | 36% | clspectrum.com |
| Oxygen Permeability (Dk) | 110 barrers | clspectrum.com |
| Modulus | 1.1 - 1.2 MPa | clspectrum.com |
Smart Materials and Stimuli-Responsive Systems
Polymers incorporating this compound can be foundational components in the development of smart materials and stimuli-responsive systems. These materials are designed to undergo a change in their properties in response to external stimuli such as changes in pH, temperature, or light. nih.govresearchgate.net The versatility of methacrylate chemistry allows for the incorporation of functional groups that can impart these responsive behaviors. nih.govresearchgate.net
While research directly detailing the use of this compound in stimuli-responsive systems is specific, the principles of smart polymer design can be applied. For instance, the silyl groups could potentially be cleaved under specific pH conditions, leading to a change in the polymer's hydrophilicity and swelling behavior. This could be harnessed for applications in controlled drug delivery, where the drug is released in response to a specific physiological cue. sigmaaldrich.com
Furthermore, the integration of this compound-containing polymers into more complex systems, such as hydrogels, could lead to materials with tunable mechanical properties that respond to external triggers. nih.gov The development of such intelligent systems is a rapidly advancing area of materials science with potential applications in biomedicine, robotics, and sensors. nih.govresearchgate.net
Coatings and Adhesives
Polymers based on this compound and related silane-modified methacrylates are valued in the formulation of high-performance coatings and adhesives. sigmaaldrich.comcouplingagentses.com The presence of the silane functionality contributes to several desirable properties. One of the key advantages is enhanced adhesion to a variety of substrates, including both organic and inorganic materials. couplingagentses.com This is attributed to the ability of the silane groups to form strong, durable bonds with surfaces.
In coatings, these polymers can improve resistance to environmental factors such as moisture and UV radiation. couplingagentses.com The hydrophobic nature of the siloxane groups can impart water-repellent properties to the coating surface. sigmaaldrich.com Methacrylate-based polymers are known for their versatility and are used in a wide range of coating and adhesive applications, from automotive finishes to construction materials. evonik.com
The combination of a polymerizable methacrylate group and a silane in a single monomer allows for the creation of crosslinked polymer networks with improved thermal stability and mechanical properties. sigmaaldrich.com These characteristics make them suitable for demanding applications where durability and long-term performance are critical. researchgate.net
Advanced Functional Composites
Polymers derived from this compound are important components in the creation of advanced functional composites. These composites are materials that combine two or more distinct components to achieve properties that are superior to those of the individual components. The methacrylate functionality allows for polymerization to form a robust polymer matrix, while the silyl group provides a means to interact with or bond to other components, such as inorganic fillers. nbinno.com
Inorganic-Organic Hybrid Materials
A significant application of this compound, particularly 3-(trimethoxysilyl)propyl methacrylate (TMSPM), is in the synthesis of inorganic-organic hybrid materials. iaamonline.orgresearchgate.net These materials consist of an inorganic component, such as silica or a metal oxide, and an organic polymer component that are intimately linked at the molecular or nanoscale level. nih.govnih.gov
TMSPM acts as a crucial coupling agent in these systems. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form a stable inorganic network (e.g., a siloxane network), while the methacrylate group can be polymerized to form an organic polymer chain. researchgate.netresearchgate.net This dual functionality allows for the creation of a covalently bonded interface between the inorganic and organic phases, leading to materials with a unique combination of properties. iaamonline.org
These hybrid materials can exhibit enhanced mechanical strength, thermal stability, and tailored optical or electrical properties. researchgate.netiaamonline.org They find applications in a wide range of fields, including dentistry (as dental composites), coatings, and the fabrication of micro-mechanical systems. researchgate.netiaamonline.org The ability to control the composition and structure of these hybrid materials at the molecular level allows for the fine-tuning of their properties for specific applications. researchgate.net
The table below presents data on the functionalization of barium titanate nanoparticles with TMSPM for use in photopolymer composites:
| Parameter | Observation | Reference |
| Functionalization Effect | Improves dispersion of particles in the polymer matrix | researchgate.net |
| Influence on Viscosity | Increases the viscosity of the suspension | researchgate.net |
| Curing Depth | Decreases the curing depth upon UV exposure | researchgate.net |
| Dielectric Properties | Leads to a decrease in the dielectric properties of the composite | researchgate.net |
Nanocomposites (e.g., Polymer-Graphene Oxide Nanocomposites)
The integration of graphene oxide (GO) into polymer matrices has opened up new avenues for the development of advanced materials with enhanced properties. In the context of this compound polymers, the formation of nanocomposites with graphene oxide is an area of growing interest. The unique properties of both the polymer and the nanofiller can be synergistically combined to create materials with tailored functionalities. This section explores the research findings related to nanocomposites of polymers derived from silyl methacrylates and graphene oxide.
A notable area of investigation involves the surface modification of graphene oxide with polymers containing trimethylsilyl groups to improve its compatibility with a polymer matrix and to impart specific functionalities. One such study focused on the grafting of poly(2-(trimethylsilyloxy)ethyl methacrylate) (PHEMATMS) onto the surface of graphene oxide nanoparticles through surface-initiated atom transfer radical polymerization. This modification was aimed at creating a filler that is compatible with a poly(dimethylsiloxane) (PDMS) matrix for applications in light-induced actuation.
The successful grafting of PHEMATMS onto the GO surface was confirmed through various analytical techniques. Transmission electron microscopy (TEM) and thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) were instrumental in verifying the surface modification. The molar mass of the grafted PHEMATMS chains was determined to be approximately 12,500 g·mol⁻¹.
An interesting outcome of the polymerization process was the partial reduction of the graphene oxide surface. This reduction led to a notable increase in the electrical conductivity of the material. The conductivity increased from 1.2 × 10⁻⁸ S·cm⁻¹ for the unmodified GO to 6 × 10⁻⁷ S·cm⁻¹ for the GO-PHEMATMS nanocomposite. This change in conductivity highlights the multifunctional nature of these nanocomposites, where the polymer grafting not only improves dispersion but also tunes the electrical properties of the graphene oxide.
The structural changes in the graphene oxide upon functionalization were also evidenced by Raman spectroscopy. The ratio of the D and G bands (ID/IG), which is a measure of the disorder and the graphitic nature of the carbon material, respectively, changed from 0.9 for the pristine GO to 1.09 for the GO-PHEMATMS. This increase in the ID/IG ratio is consistent with the introduction of sp³-hybridized carbon atoms during the functionalization process and the partial restoration of the sp² network upon reduction.
Another relevant study, while not using this compound directly, demonstrated the functionalization of graphene oxide with a similar silyl methacrylate, 3-(trimethoxysilyl) propyl methacrylate (TMSPMA). This research focused on the development of mixed matrix membranes for gas separation (O₂/N₂). The functionalized GO was incorporated as an inorganic filler into a polymer matrix. The study reported that the incorporation of TMSPMA-functionalized GO significantly influenced the permeability and selectivity of the resulting membrane.
The following table summarizes the key findings from the research on graphene oxide functionalized with a polymer containing trimethylsilyl groups:
| Property | Unmodified Graphene Oxide (GO) | Graphene Oxide-Poly(2-(trimethylsilyloxy)ethyl methacrylate) (GO-PHEMATMS) | Reference |
| Electrical Conductivity | 1.2 × 10⁻⁸ S·cm⁻¹ | 6 × 10⁻⁷ S·cm⁻¹ | |
| ID/IG Ratio (Raman) | 0.9 | 1.09 |
The research in this area underscores the potential of using polymers derived from this compound and related silyl methacrylates to create advanced nanocomposites with graphene oxide. The trimethylsilyl groups can play a crucial role in modifying the interface between the polymer matrix and the graphene oxide, leading to improved dispersion and enhanced material properties. The ability to tune the electrical and structural characteristics of graphene oxide through this functionalization opens up possibilities for a wide range of applications, from advanced sensors and actuators to high-performance membranes.
Q & A
Q. Can TMSMA be used to synthesize stimuli-responsive polymers for drug delivery systems?
- Yes. TMSMA’s hydrolytic lability under acidic conditions enables pH-responsive drug release. Copolymerizing TMSMA with PEG-based monomers creates hydrogels that swell in tumor microenvironments (pH ~5.5). Dynamic light scattering (DLS) and Franz cell diffusion studies characterize release profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
